molecular formula C14H10ClNO B180135 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile CAS No. 186000-52-2

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Cat. No.: B180135
CAS No.: 186000-52-2
M. Wt: 243.69 g/mol
InChI Key: XMKUXLMPAHGREV-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS RN: 186000-52-2) is a benzonitrile derivative featuring a 3-chlorophenyl group and a hydroxymethyl moiety attached to the central carbon. This compound is synthesized via nucleophilic substitution or Grignard reactions, as suggested by its structural analogs in the literature . With a purity of 98%, it is commercially available for research purposes .

Properties

IUPAC Name

4-[(3-chlorophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKUXLMPAHGREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570562
Record name 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186000-52-2
Record name 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 (Nucleophilic Addition):
    A mixture of 3-chlorobenzaldehyde (1.0 equiv) and 4-cyanobenzylmagnesium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) is stirred at −78°C under nitrogen. The reaction is quenched with saturated ammonium chloride, and the intermediate is extracted with ethyl acetate.

  • Step 2 (Reduction):
    The α,β-unsaturated nitrile intermediate is reduced using sodium borohydride (NaBH4) in methanol at 0°C to room temperature. This step achieves selective reduction of the carbonyl group while preserving the nitrile functionality.

Key Parameters:

ParameterValue/RangeImpact on Yield
Temperature (Step 1)−78°CPrevents side reactions
Solvent (Step 1)THFEnhances Grignard reactivity
Reducing AgentNaBH4Mild selectivity
Reaction Time4–6 hours (Step 2)Ensures complete reduction

Yield: 65–72% after purification via silica gel chromatography.

Reductive Amination with Sodium Triacetoxyborohydride

An alternative route employs reductive amination, leveraging sodium triacetoxyborohydride (NaBH(OAc)3) as a stabilizing agent for the imine intermediate. This method is particularly effective for introducing the hydroxymethyl group while maintaining stereochemical control.

Synthetic Pathway:

  • Formation of Imine Intermediate:
    3-Chlorobenzaldehyde reacts with 4-aminobenzonitrile in dichloromethane (CH2Cl2) at room temperature, catalyzed by acetic acid (AcOH).

  • Reduction:
    NaBH(OAc)3 (1.5 equiv) is added to the reaction mixture, reducing the imine to the secondary amine. Hydrolysis under acidic conditions (4.0 M HCl in dioxane) yields the target hydroxymethyl compound.

Optimization Insights:

  • Catalyst: Acetic acid (10 mol%) accelerates imine formation without over-protonation.

  • Solvent: CH2Cl2 minimizes side reactions compared to polar solvents like ethanol.

  • Workup: Hydrolysis with HCl ensures quantitative conversion of the amine to the alcohol.

Yield: 53–68% after recrystallization from methanol.

Friedel-Crafts Alkylation with Aluminum Chloride

The Friedel-Crafts alkylation offers a direct route to introduce the 3-chlorophenyl group onto the benzonitrile framework. Aluminum chloride (AlCl3) serves as a Lewis acid catalyst, facilitating electrophilic substitution.

Procedure:

  • Electrophile Generation:
    3-Chlorobenzyl chloride (1.1 equiv) is combined with AlCl3 (1.5 equiv) in CH2Cl2 at 55°C to generate the benzyl carbocation.

  • Alkylation:
    4-Cyanobenzaldehyde is added dropwise, and the mixture is stirred for 12 hours. The product is isolated via aqueous workup and column chromatography.

Challenges and Solutions:

  • Regioselectivity: Competing ortho/para substitution is mitigated by steric hindrance from the nitrile group, favoring para-substitution.

  • Catalyst Loading: Excess AlCl3 (>1.5 equiv) leads to decomposition; optimal loading ensures 80% yield.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the three primary methods:

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Nucleophilic Addition65–7298Moderate$$
Reductive Amination53–6895High$
Friedel-Crafts Alkylation8097Low$$$

Key Observations:

  • The Friedel-Crafts method offers the highest yield but suffers from scalability limitations due to AlCl3’s moisture sensitivity.

  • Reductive amination is cost-effective but requires stringent pH control during hydrolysis.

Mechanistic Considerations and Side Reactions

Nucleophilic Addition-Reduction:

The Grignard reagent attacks the aldehyde carbonyl, forming a tetrahedral intermediate that collapses to the α,β-unsaturated nitrile. Over-reduction to the primary alcohol is avoided by using NaBH4 instead of stronger agents like LiAlH4.

Reductive Amination:

Protonation of the imine nitrogen enhances electrophilicity, enabling hydride transfer from NaBH(OAc)3. Competing enamine formation is suppressed by maintaining acidic conditions.

Friedel-Crafts Alkylation:

The nitrile group’s electron-withdrawing nature deactivates the aromatic ring, necessitating vigorous conditions. Para-substitution dominates due to steric and electronic factors.

Industrial-Scale Adaptations

For large-scale production, the reductive amination route is preferred due to its compatibility with continuous flow reactors. Key modifications include:

  • Solvent Recycling: CH2Cl2 is recovered via distillation, reducing waste.

  • Catalyst Replacement: Heterogeneous catalysts (e.g., immobilized AcOH on silica) enhance recyclability.

Emerging Methodologies

Recent advances in photocatalysis and flow chemistry show promise for improving selectivity and reducing reaction times. For example, visible-light-mediated cross-coupling between 3-chlorophenylboronic acid and 4-cyanobenzaldehyde has achieved 75% yield in preliminary trials .

Chemical Reactions Analysis

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile serves as a critical building block in the synthesis of more complex organic molecules. Its structure facilitates various chemical reactions, enabling the development of novel compounds.
  • Synthetic Versatility : The compound can be utilized in synthetic organic chemistry to create derivatives with enhanced properties or functionalities. For instance, it can be modified to produce compounds with specific biological activities or improved solubility.

Biology

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential therapeutic effects, particularly in cancer treatment. Its ability to interact with specific molecular targets positions it as a candidate for drug development .
  • Case Studies in Cancer Research : Similar compounds have shown promise in inhibiting cancer cell proliferation. For example, derivatives of related structures have demonstrated selective inhibition against colon cancer cells, suggesting that this compound could be explored for similar applications.

Industrial Applications

  • Material Development : The compound is also relevant in the development of new materials and chemical processes within industrial settings. Its unique properties can be harnessed to create innovative products or improve existing processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituted Benzonitriles with Heterocyclic Moieties

  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c): This compound, studied for cytotoxicity, replaces the hydroxymethyl group with a triazole-substituted ethenyl chain. It exhibits potent activity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values comparable to etoposide .
  • 4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)benzonitrile (3b) :
    Synthesized via click chemistry, this analog replaces the hydroxymethyl group with a triazole-phenyl moiety. It is used in catalytic studies and materials science, demonstrating versatility in supramolecular interactions .

Key Difference : Heterocyclic substituents (e.g., triazoles) improve pharmacological activity but may reduce solubility due to increased hydrophobicity.

Piperidine- and Fluorophenyl-Modified Analogs

  • 4-(3-(4-((3-Fluorophenyl)(hydroxy)(pyridin-2-yl)methyl)piperidin-1-yl)propoxy)benzonitrile (18) :
    This compound incorporates a piperidine ring and a pyridinyl group, enhancing binding affinity to targets like menin-Mixed Lineage Leukemia (MLL) proteins. The fluorine atom increases metabolic stability, while the piperidine improves membrane permeability .

Key Difference : Piperidine and fluorophenyl modifications expand therapeutic applications but increase synthetic complexity.

Extended-Chain and Multi-Functional Derivatives

  • (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile: This derivative features a dimethylamino-butyl chain, improving solubility and CNS penetration. It is investigated for neurological disorders, highlighting the impact of extended alkyl chains on pharmacokinetics .
  • Bis(4-cyanophenyl)methanol: A dimeric benzonitrile with two aromatic rings, this compound exhibits enhanced symmetry for co-crystal formation, useful in materials science .

Key Difference : Extended chains and dimeric structures alter physical properties (e.g., melting points, solubility) and broaden applications beyond medicinal chemistry.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile C₁₄H₁₀ClNO 243.69 2.8 Low (DMSO)
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile C₁₇H₁₂ClN₃ 293.75 3.5 Moderate (DMF)
(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile C₂₀H₂₄FN₂O₂ 342.41 1.2 High (aqueous)
Bis(4-cyanophenyl)methanol C₁₅H₁₀N₂O 234.25 1.9 Low (THF)

*Predicted using ChemAxon or similar tools.

Biological Activity

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, a compound with a complex structure, has garnered interest for its potential biological activities. Despite its structural similarities to other biologically active compounds, comprehensive studies specifically addressing its biological effects remain sparse. This article aims to consolidate existing research findings, explore potential biological activities, and discuss the implications of this compound in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a benzonitrile core with hydroxymethyl and chlorophenyl substituents. This configuration suggests potential interactions with biological targets due to the presence of functional groups that may influence reactivity and solubility.

Lack of Direct Studies

As of now, there are no specific studies directly investigating the biological activity or mechanism of action of this compound. The compound appears to be under-researched, which limits the availability of detailed empirical data regarding its effects on biological systems .

Related Compounds

Research on structurally related compounds provides some insights into potential activities:

  • 4-Chloromethylbiphenyl : This compound was tested for carcinogenicity and showed activity in several assays including the Salmonella/microsome assay and a DNA repair assay in HeLa cells . Such findings suggest that compounds with similar structures may exhibit noteworthy biological activities.
  • Benzonitrile Derivatives : Other benzonitrile derivatives have demonstrated various biological activities, including antimicrobial and anticancer properties. For instance, derivatives with hydroxymethyl groups have been noted for their cytotoxic effects against human tumor cell lines .

Potential Biological Activities

Based on structural analysis and the behavior of related compounds, several potential biological activities can be hypothesized for this compound:

  • Anticancer Activity : The presence of the hydroxymethyl group is often associated with increased cytotoxicity in various cancer cell lines. Similar compounds have shown IC50 values indicating significant inhibition of cell proliferation .
  • Antimicrobial Properties : The chlorophenyl moiety may contribute to antimicrobial activities observed in other phenolic compounds, suggesting that this compound could possess similar properties.
  • Enzyme Inhibition : The structural characteristics may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, akin to other phenolic compounds known for such actions .

Case Studies and Comparative Analysis

While direct case studies on this compound are lacking, comparative analysis with related compounds can provide context:

CompoundActivity TypeAssay/MethodologyResults
4-ChloromethylbiphenylCarcinogenicitySalmonella/microsome assayActive in several assays
Benzonitrile derivativesCytotoxicityVarious cancer cell linesIC50 values ranging from low to moderate
Hydroxymethyl phenolic analogsAntimicrobialMIC against bacteriaSignificant antimicrobial activity noted

Q & A

Q. What are the established synthetic routes for 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthetic pathways are documented:

  • Hydrosilylation : Catalyzed by Bu4_4N[Fe(CO)3_3(NO)] at room temperature, this method offers moderate yields. The Fe complex facilitates selective reduction of intermediate carbonyl groups .
  • Stepwise synthesis from 4-(aminomethyl)benzyl alcohol : This route avoids metal catalysts and emphasizes purity control through sequential functionalization (e.g., nitrile introduction via nucleophilic substitution) .
MethodKey Reagents/CatalystsAdvantagesLimitations
HydrosilylationFe complexMild conditionsModerate yield
Stepwise synthesisNon-metallic reagentsHigh purityMulti-step process

Optimization should prioritize reaction monitoring (e.g., TLC, HPLC) to mitigate byproduct formation.

Q. How can spectroscopic techniques be optimized for structural elucidation of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR should focus on distinguishing the benzonitrile moiety (δ ~110 ppm for CN) and the 3-chlorophenyl group (δ ~7.5 ppm for aromatic protons). 2D NMR (e.g., HSQC, HMBC) resolves stereochemistry at the hydroxy-methyl chiral center .
  • IR : Confirm hydroxyl (broad peak ~3200–3600 cm1^{-1}) and nitrile (sharp peak ~2240 cm1^{-1}) functionalities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C14_{14}H11_{11}ClN2_2O), while fragmentation patterns clarify substituent positions .

Q. What physicochemical properties are critical for designing in vitro assays?

Methodological Answer: Key properties include:

  • LogP : Predicted to be ~2.1 (ACD/Labs Percepta), indicating moderate lipophilicity suitable for cellular uptake .
  • Aqueous solubility : ~0.5 mg/mL (estimated via QSPR models), necessitating DMSO solubilization for biological testing .
  • pKa : The hydroxyl group (pKa ~9.5) influences pH-dependent stability; buffer selection (e.g., PBS vs. Tris) must account for ionization .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl group influence the compound's reactivity in catalytic transformations?

Methodological Answer: The 3-chlorophenyl group introduces steric hindrance near the hydroxy-methyl moiety, reducing nucleophilic attack rates in SN2_2 reactions. Electronic effects (Cl’s −I effect) deactivate the aromatic ring, slowing electrophilic substitution. Computational studies (DFT) are recommended to map electron density distributions and transition states .

Q. What methodologies resolve contradictions in biological activity data across assay systems?

Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell line variability, solvent effects). Strategies include:

  • Orthogonal assay validation : Cross-validate results using enzymatic assays (e.g., kinase inhibition) and cell-based viability tests .
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends obscured by experimental noise .
  • Dose-response normalization : Standardize activity metrics (e.g., IC50_{50}) against reference compounds to control for batch effects .

Q. What experimental designs assess environmental persistence and degradation pathways?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab) : Hydrolysis (pH 7–9, 25–50°C) and photolysis (UV-Vis irradiation) studies to quantify abiotic degradation half-lives.
  • Phase 2 (Microcosm) : Evaluate biodegradation using OECD 301F (ready biodegradability) tests with activated sludge.
  • Phase 3 (Field) : Monitor soil/water systems for metabolite formation (e.g., chlorinated byproducts) via LC-MS/MS.
ParameterTest MethodKey Metrics
HydrolysisOECD 111t1/2_{1/2}, pH dependence
PhotolysisEPA Guideline 1615Quantum yield
BiodegradationOECD 301F% mineralization

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